methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate
Description
Methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is an α,β-unsaturated ester with a molecular formula of C₁₂H₁₃NO₆ and a molecular weight of 267.24 g/mol . The compound features a conjugated (2E)-propenoate backbone, a 3-nitro substituent on the aromatic ring, and a 4-methoxymethoxy group. The methoxymethoxy (-OCH₂OCH₃) moiety serves as a protective group for hydroxyl functionalities in synthetic pathways, while the nitro (-NO₂) group is a strong electron-withdrawing substituent, influencing the electronic properties of the aromatic system and the reactivity of the α,β-unsaturated ester . This compound is typically synthesized for applications in medicinal chemistry and materials science, where its structural features enable participation in conjugate additions, cycloadditions, and polymerization reactions.
Properties
IUPAC Name |
methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-8-19-11-5-3-9(4-6-12(14)18-2)7-10(11)13(15)16/h3-7H,8H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLPUXAXKAAKS-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide a more sustainable and scalable approach to its synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, often leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate and related α,β-unsaturated esters:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Comparative Insights:
Electronic Effects of Substituents The 3-nitro group in the target compound creates a strong electron-deficient aromatic system, enhancing reactivity in conjugate additions (e.g., Michael additions) compared to analogs lacking nitro groups .
Functional Group Reactivity Methyl (2E)-3-[4-(2-chloroacetamido)phenyl]prop-2-enoate contains a chloroacetamido group, which acts as a leaving group in nucleophilic substitution reactions, a feature absent in the target compound .
Acid vs. Ester Derivatives
- The carboxylic acid derivative () exhibits higher polarity and acidity compared to the esterified target compound, impacting solubility and biological activity .
Synthetic Utility The methoxymethoxy group in the target compound allows for controlled deprotection to yield hydroxylated intermediates, a strategic advantage in multi-step syntheses . In contrast, methyl (2E)-3-(4-nitrophenyl)prop-2-enoate is simpler but lacks such versatility due to the absence of protective groups .
Biological Activity
Methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate, with the CAS number 142266-35-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₁₂H₁₃N₁O₆
- Molecular Weight : 267.23 g/mol
- Structure : The compound features a methoxymethoxy group and a nitrophenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Chalcones, a class of compounds to which this molecule belongs, have been extensively studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit enzyme activity .
- Antioxidant Properties : The presence of the nitro group in the structure is associated with enhanced antioxidant activity. Studies have shown that such compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .
- Cytotoxic Effects : Investigations into the cytotoxicity of chalcone derivatives reveal that they can induce apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways and induce cell cycle arrest .
Case Studies
- Anticancer Activity : A study examining various chalcone derivatives found that this compound demonstrated selective cytotoxicity against certain cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves the induction of reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent apoptosis in tumor cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | Dimmock et al., 1999 |
| Antioxidant | Scavenges free radicals | Go et al., 2005 |
| Cytotoxic | Induces apoptosis in cancer cells | Butcher et al., 2007 |
Table 2: IC50 Values for Cytotoxicity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15.5 | Butcher et al., 2007 |
| MCF7 (breast) | 12.3 | Dimmock et al., 1999 |
| A549 (lung) | 20.0 | Go et al., 2005 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
